5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Telocinobufagin is a bufadienolide, a type of cardiotonic steroid, identified in mammals. Bufadienolides are known for their ability to inhibit the sodium-potassium adenosine triphosphatase enzyme, which actively transports sodium and potassium ions across cell membranes . Telocinobufagin has been studied for its potential therapeutic applications, particularly in the context of renal and cardiac dysfunction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of telocinobufagin involves complex organic reactions. One common method includes the hydroxylation of bufalin, another bufadienolide, to produce telocinobufagin . The reaction conditions typically involve the use of specific enzymes or chemical catalysts to facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of telocinobufagin is less common due to its complex synthesis. it can be extracted from natural sources such as toad venom, where it is found in significant quantities . The extraction process involves isolating the compound from the venom and purifying it through various chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Telocinobufagin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of telocinobufagin can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study the mechanisms of bufadienolides and their interactions with enzymes.
Biology: Investigated for its effects on cell proliferation and apoptosis, particularly in kidney cells.
Medicine: Explored for its potential therapeutic applications in treating cardiac and renal dysfunction.
Industry: Potential use in developing new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Telocinobufagin is chemically similar to other bufadienolides such as marinobufagin, bufalin, and cinobufagin . it exhibits unique functional selectivity and cellular effects . For example, while both telocinobufagin and marinobufagin inhibit the sodium-potassium adenosine triphosphatase enzyme, they produce different effects on cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
- Marinobufagin
- Bufalin
- Cinobufagin
- Arenobufagin
- Hellibregin
Telocinobufagin’s unique properties and diverse applications make it a compound of significant interest in scientific research and potential therapeutic development.
Eigenschaften
Molekularformel |
C24H34O5 |
---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one |
InChI |
InChI=1S/C24H34O5/c1-21-9-5-16(25)13-23(21,27)11-7-19-18(21)6-10-22(2)17(8-12-24(19,22)28)15-3-4-20(26)29-14-15/h3-4,14,16-19,25,27-28H,5-13H2,1-2H3/t16-,17+,18+,19+,21+,22+,23-,24-/m0/s1 |
InChI-Schlüssel |
PBSOJKPTQWWJJD-QKCSWEGPSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O |
Kanonische SMILES |
CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.